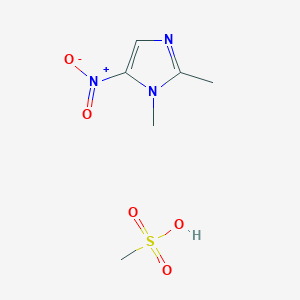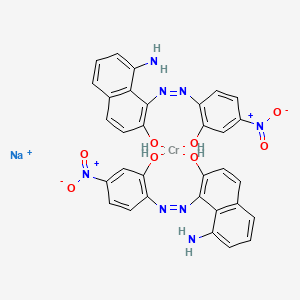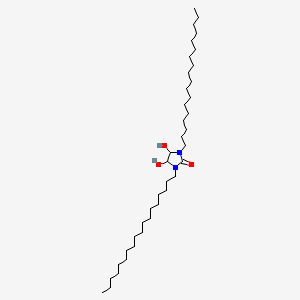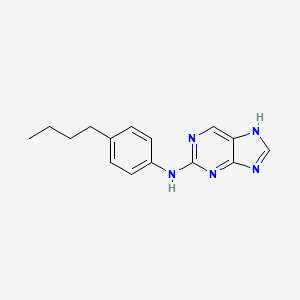
9H-Purine, 2-((4-butylphenyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Purine, 2-((4-butylphenyl)amino)-: is a derivative of purine, a heterocyclic aromatic organic compound Purines are significant in biochemistry, particularly as components of nucleotides, which are the building blocks of DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purine, 2-((4-butylphenyl)amino)- typically involves the reaction of purine derivatives with butylphenylamine under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where a halogenated purine reacts with butylphenylamine in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions may involve reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the butylphenylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, often in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Bases like K2CO3, solvents like DMF, and elevated temperatures.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 9H-Purine, 2-((4-butylphenyl)amino)- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound can be used to study the interactions of purine derivatives with biological macromolecules. It may serve as a probe to investigate enzyme activities or as a ligand in binding studies.
Medicine: In medicine, purine derivatives are often explored for their potential therapeutic properties. This compound could be investigated for its effects on cellular processes, such as DNA replication and repair, and its potential as an anticancer or antiviral agent.
Industry: In industrial applications, 9H-Purine, 2-((4-butylphenyl)amino)- can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 9H-Purine, 2-((4-butylphenyl)amino)- involves its interaction with molecular targets such as enzymes or receptors. The butylphenylamino group can enhance the compound’s binding affinity to specific targets, influencing biological pathways. For example, it may inhibit enzymes involved in nucleotide metabolism, thereby affecting DNA synthesis and cell proliferation.
Comparación Con Compuestos Similares
- 9H-Purine, 2-((4-butylphenyl)amino)-6-methoxy-
- This compound6-chloro-
- This compound9-(2-deoxy-beta-D-erythro-pentofuranosyl)-
Comparison: Compared to its similar compounds, 9H-Purine, 2-((4-butylphenyl)amino)- stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. For instance, the presence of a methoxy or chloro group in similar compounds can alter their electronic properties and, consequently, their interaction with biological targets.
Propiedades
Número CAS |
104715-67-5 |
|---|---|
Fórmula molecular |
C15H17N5 |
Peso molecular |
267.33 g/mol |
Nombre IUPAC |
N-(4-butylphenyl)-7H-purin-2-amine |
InChI |
InChI=1S/C15H17N5/c1-2-3-4-11-5-7-12(8-6-11)19-15-16-9-13-14(20-15)18-10-17-13/h5-10H,2-4H2,1H3,(H2,16,17,18,19,20) |
Clave InChI |
FAYSZBMSWLHYEM-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)NC2=NC=C3C(=N2)N=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


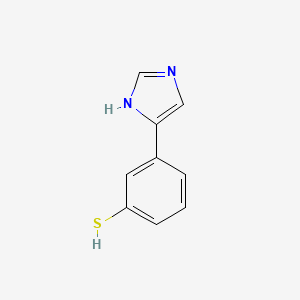
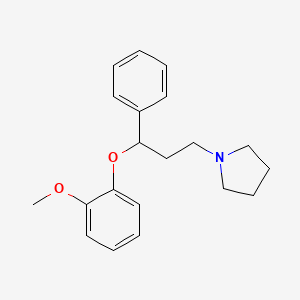
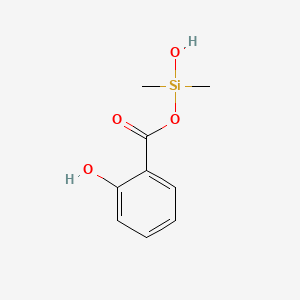

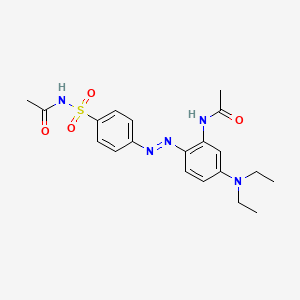
![1,3,3-trimethyl-2-[[methyl[4-(phenylazo)phenyl]hydrazono]methyl]-3H-indolium 2-(lactoyloxy)propionate](/img/structure/B12700893.png)
![1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;methyl prop-2-enoate](/img/structure/B12700894.png)
